Product packaging for 1H-indol-2-amine(Cat. No.:CAS No. 56480-48-9)

1H-indol-2-amine

Cat. No.: B1218963
CAS No.: 56480-48-9
M. Wt: 132.16 g/mol
InChI Key: IHWDSEPNZDYMNF-UHFFFAOYSA-N
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Description

1H-Indol-2-amine (CAS 36946-70-0) is a high-value chemical building block in organic synthesis and medicinal chemistry research. This compound serves as a key precursor for the synthesis of complex heterocyclic systems, including 3-amino-1H-indole-2-carboxylate derivatives . Such derivatives are investigated for their potent biological activities, such as inhibiting the transcription and production of interleukin-4 (IL-4), a cytokine involved in allergic and asthmatic responses . Research into these structures also shows promise for developing novel anti-infective agents, as some derivatives have been identified as potential inhibitors of the SPSB2-iNOS interaction, a pathway that could enhance the body's ability to combat bacterial and parasitic pathogens . Furthermore, this indole core is utilized in creating compounds screened for activity against various targets, including the hepatitis C virus and specific cancer cell lines like MOLT-4 leukemia . Researchers value this amine for its versatility in constructing diverse molecular libraries. The product is provided for laboratory research purposes only. It must be handled by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1218963 1H-indol-2-amine CAS No. 56480-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDSEPNZDYMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56480-48-9
Record name Indolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic Methodologies for 1h Indol 2 Amine and Its Analogs

Green Chemistry Approaches in the Synthesis of 1H-Indol-2-amine Derivatives

The drive towards more sustainable chemical processes has led to the development of numerous "green" methodologies for indole (B1671886) synthesis, replacing traditional methods that often involve harsh reagents, high energy consumption, and significant waste generation tandfonline.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com.

Utilization of Ionic Liquids as Green Solvents and Catalysts

Ionic liquids (ILs) have emerged as promising alternatives to conventional organic solvents and catalysts due to their negligible vapor pressure, thermal stability, and tunable properties openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comtandfonline.compsu.educdnsciencepub.com. Their application in indole synthesis offers advantages such as improved yields, reduced reaction times, and facile recyclability openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comtandfonline.comcdnsciencepub.com. For instance, sulfonic-acid-functionalized ionic liquids have been successfully employed as Brønsted acid catalysts for the efficient synthesis of indole derivatives under solvent-free conditions at room temperature, with the catalyst demonstrating reusability for multiple cycles cdnsciencepub.com. Similarly, imidazolium-based ionic liquids, such as [cmmim][BF4], have been utilized as recyclable catalysts for Fischer indole synthesis, promoting eco-friendly and efficient reactions openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com. Another study highlighted the use of 1-methyl imidazolium (B1220033) tetraflouroborate ([HMIm]BF4) as a task-specific ionic liquid for a catalyst-free, one-pot synthesis of isoxazolyl dihydro-1H-indol-4(5H)-one derivatives at room temperature, emphasizing its green credentials tandfonline.com.

Microwave-Assisted Synthesis Protocols

Microwave (MW) irradiation has proven to be a powerful tool in green organic synthesis, offering rapid, efficient, and environmentally friendly reaction pathways tandfonline.comtandfonline.com. MW-assisted reactions are characterized by their speed, energy efficiency, and ability to achieve higher yields compared to conventional heating methods tandfonline.comtandfonline.com. Research has demonstrated the successful application of microwave irradiation for the synthesis of various indole derivatives, including those with potential anticancer and anthelmintic activities bohrium.comasianpubs.orgresearchgate.netnih.gov. For example, a study reported the synthesis of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs using microwave irradiation, achieving yields of 85–91%, which were superior to those obtained via conventional heating nih.gov. Furthermore, microwave-assisted, solvent-free methods have been developed for indole synthesis, such as the Bischler indole synthesis, which provides a mild and environmentally friendly route to 2-arylindoles organic-chemistry.org.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free approaches represent the pinnacle of green chemistry, minimizing waste and simplifying purification processes openmedicinalchemistryjournal.comacs.orgacs.orgbeilstein-journals.orgbeilstein-journals.org. Several strategies have been developed that eliminate the need for external solvents or catalysts. For instance, a catalyst-free gem-difluorination/spirocyclization reaction has been reported for the synthesis of gem-difluorinated C2-spiroindoline derivatives from indole-2-carboxamides, showcasing simple operation and mild conditions acs.org. Another notable development is a visible-light-promoted protocol for constructing dihydropyrido[1,2-a]indolone skeletons via cascade cyclization, which efficiently synthesizes indole derivatives without the need for photocatalysts or transition-metal catalysts beilstein-journals.org. Additionally, a photocatalyst-free carboxylation of unactivated alkenes in DMSO has been developed for the synthesis of polycyclic indole derivatives, utilizing readily available formate (B1220265) salts under mild conditions acs.orgnih.gov.

Photoredox Catalysis for Indole Functionalization

Photoredox catalysis, utilizing visible light to drive chemical transformations, offers a mild and sustainable approach to indole functionalization irjmets.comnih.gov. This methodology often operates under ambient conditions and can achieve high selectivity, reducing the need for harsh reagents or high temperatures irjmets.comnih.gov. While some photoredox catalytic methods for indole synthesis exist, research is continually expanding to include more direct functionalizations and novel catalytic systems irjmets.comnih.gov. For example, a protocol for the diastereoselective trans-hydroboration of indole derivatives using heterogeneous photocatalysis with NHC-borane has been developed, emphasizing eco-friendliness and scalability nih.gov.

Synthesis of Specific this compound-Containing Heterocycles and Hybrid Molecules

The synthesis of complex molecules incorporating the indole core often involves the formation of specific heterocyclic systems or hybrid structures.

Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde

Schiff bases derived from indole-2-carbaldehydes are important intermediates and target molecules in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties ontosight.aiajchem-b.comajchem-b.com. The synthesis typically involves the condensation of an indole-2-carbaldehyde derivative with a primary amine ontosight.aiajchem-b.comajchem-b.comacs.orgxiahepublishing.comimist.ma. For example, 3-chloro-1H-indole-2-carbaldehyde has been reacted with various aromatic amines in the presence of piperidine (B6355638) as a catalyst to yield Schiff base derivatives in high yields (85–90%) acs.org. Another study synthesized a Schiff base ligand, N'-((1H-indol-2-yl)methylene)naphthalene-2-sulfono-hydrazide, via the condensation of 1H-indole-2-carbaldehyde with naphthalene-2-sulfonylhydrazide, reporting a high yield imist.ma. The synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and its subsequent condensation with hydrazine (B178648) hydrate (B1144303) to form a Schiff base hydrazone ligand has also been reported, with the resulting ligand and its metal complexes screened for various biological activities xiahepublishing.comresearchgate.netwindows.net.

Compound List

this compound

1H-indole-2-carbaldehyde

3-Bromo-1H-indole-2-carbaldehyde

3-chloro-1H-indole-2-carbaldehyde

3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

N'-((1H-indol-2-yl)methylene)naphthalene-2-sulfono-hydrazide

(1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene) hydrazine)

2-aminoindole

2-aminoindole-3-carboxamide (B8413205)

2-arylindoles

3-substituted indoles

3-pyranyl indole derivatives

isoxazolyl dihydro-1H-indol-4(5H)-ones

dihydropyrido[1,2-a]indolone skeletons

gem-difluorinated C2-spiroindoline derivatives

2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones

bis(indolyl)methanes (BIMs)

2-carbomethoxy-3-arylindoles

3-fluoroindole derivatives

N-hydroxy indoles

indole-benzimidazole derivatives

2-amino-1H-indol-2-amine

5-amino-indolo[1,2-a]quinazoline derivatives

2-methyl-1H-indole-3-carboxylate derivatives

Pharmacological and Biological Investigations of 1h Indol 2 Amine Derivatives

Antimicrobial and Antifungal Efficacy

Indole (B1671886) derivatives have demonstrated considerable promise as antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens. Research has explored the efficacy of various indole-containing compounds against a range of bacteria and fungi.

Antibacterial Spectrum and Potency

Numerous studies have investigated the antibacterial spectrum and potency of indole derivatives. Many synthesized compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, 4-(indol-3-yl)thiazole-2-amines and acylamines showed minimum inhibitory concentration (MIC) values ranging from 0.06 to 1.88 mg/mL mdpi.comnih.gov. Among these, compound 5x was particularly potent, with MICs between 0.06 and 0.12 mg/mL against Staphylococcus aureus and Salmonella Typhimurium mdpi.comnih.gov. Similarly, a series of indole diketopiperazine alkaloids demonstrated significant activity, with compounds 3b and 3c exhibiting MIC values between 0.39 and 1.56 µg/mL against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli frontiersin.org. Another study reported that ten 5-bromoindole-2-carboxamides displayed high antibacterial activity, with MICs ranging from 0.35 to 1.25 µg/mL against pathogenic bacteria like Escherichia coli and Pseudomonas aeruginosa, with compounds 7a–c showing superior activity compared to standard antibiotics against these strains researchgate.net.

The potency of some indole derivatives has also been noted against resistant strains. For example, compounds 5m and 5x were found to be more potent against Methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin (B1664943) mdpi.comnih.gov. Furthermore, 3-substituted indole-2-one and 2-thione derivatives showed activity against MRSA at an MIC of 125 µg/mL dergipark.org.tr.

Table 1: Antibacterial Spectrum and Potency of Selected Indole Derivatives

CompoundTarget BacteriaMIC (µg/mL or mg/mL)Reference
5x (4-(indol-3-yl)thiazole-2-amine derivative)Salmonella Typhimurium0.06 mdpi.comnih.gov
5m (4-(indol-3-yl)thiazole-2-amine derivative)Staphylococcus aureus0.12 mdpi.comnih.gov
5x (4-(indol-3-yl)thiazole-2-amine derivative)Staphylococcus aureus0.12 mdpi.comnih.gov
7a, 7b, 7c, 7g, 7h (5-bromoindole-2-carboxamides)Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi0.35–1.25 researchgate.net
3b, 3c (Indole diketopiperazine alkaloids)Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli0.39–1.56 frontiersin.org
2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indoleEscherichia coli3.125 nih.gov
2c, 3c (Indole derivatives)Bacillus subtilis3.125 nih.gov
Compound 2 (Indole-2-carboxylic acid derivative)Enterococcus faecalis8 fabad.org.tr
Compound 5d (4-(indol-3-yl)thiazole-2-amine derivative)Staphylococcus Typhimurium0.06–0.12 mdpi.comnih.gov
4, 5, 6, 7, 8 (3-substituted indole derivatives)Methicillin-resistant Staphylococcus aureus (MRSA)125 dergipark.org.tr
Compound 2 (3-substituted indole derivative)Acinetobacter baumannii125 dergipark.org.tr

Antifungal Properties

Indole derivatives have also demonstrated notable antifungal activity against various pathogenic fungi. Several compounds have shown potent activity against Candida albicans and Candida krusei. For instance, in a study involving indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, compounds 1b, 2b-d, and 3b-d exhibited potent antifungal activity against Candida krusei with an MIC of 3.125 µg/mL nih.gov. Furthermore, 4-(indol-3-yl)thiazole-2-amines and acylamines displayed antifungal activity, with some compounds exceeding or equalling the potency of reference agents like bifonazole (B1667052) and ketoconazole, and compound 5g being identified as the most potent antifungal agent in the series mdpi.comnih.gov. Compound 2, a derivative of indole-2-carboxylic acid, showed significant activity against Candida albicans with an MIC of 8 µg/mL, while compounds 1, 3, 5, and 6 exhibited noticeable antifungal activities against the same fungus, with MICs of 32 µg/mL for compounds 1 and 6, and 64 µg/mL for compounds 3 and 5 fabad.org.tr. The 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were also evaluated for antifungal activity, and compound 2x demonstrated the most potent antimicrobial activity mdpi.com.

Table 2: Antifungal Properties of Selected Indole Derivatives

CompoundTarget FungiMIC (µg/mL)Reference
1b, 2b, 2c, 2d, 3b, 3c, 3d (Indole derivatives)Candida krusei3.125 nih.gov
Compound 5g (4-(indol-3-yl)thiazole-2-amine derivative)Candida albicansNot specified mdpi.comnih.gov
Compound 2 (Indole-2-carboxylic acid derivative)Candida albicans8 fabad.org.tr
Compound 1 (Indole-2-carboxylic acid derivative)Candida albicans32 fabad.org.tr
Compound 6 (Indole-2-carboxylic acid derivative)Candida albicans32 fabad.org.tr
Compound 3 (Indole-2-carboxylic acid derivative)Candida albicans64 fabad.org.tr
Compound 5 (Indole-2-carboxylic acid derivative)Candida albicans64 fabad.org.tr
Compound 1 (Indole-2-carboxylic acid derivative)Candida parapsilosis64 fabad.org.tr
Compound 2x (2-(1H-indol-2-yl)-3-acrylonitrile derivative)Candida albicansNot specified mdpi.com
2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indoleCandida albicans2 nih.gov

Neurological and Central Nervous System (CNS) Activities

Indole derivatives have also garnered significant attention for their diverse activities within the central nervous system, particularly in relation to neurotransmitter systems and receptor modulation.

Monoamine Reuptake Inhibition and Selectivity Profiles

Several indole derivatives have been explored for their ability to inhibit the reuptake of monoamine neurotransmitters, such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). A series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols were investigated as monoamine reuptake inhibitors. The (2R,3S)-isomer of this series demonstrated potent inhibition of the norepinephrine transporter (NET) with an IC50 of 28 nM and exhibited excellent selectivity over the dopamine transporter (DAT), as well as 13-fold selectivity over the serotonin transporter (SERT) nih.gov. Another study on a related series reported compound 20, which inhibited the norepinephrine transporter with an IC50 value of 4 nM while showing 86-fold selectivity over the serotonin transporter ebi.ac.uk. Indalpine, an indole derivative, has also shown activity through serotonin reuptake inhibition with an EC50 of 0.37 nM mdpi.com. Furthermore, ibogaine (B1199331) and its metabolite noribogaine (B1226712) have been shown to inhibit plasma membrane monoamine transporters (MATs), notably the serotonin transporter (SERT) biorxiv.org.

Table 3: Monoamine Reuptake Inhibition and Selectivity of Indole Derivatives

CompoundTarget TransporterIC50 (nM)Selectivity Ratio (e.g., SERT/NET)Reference
(2R,3S)-isomer (1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol)NET28SERT: 13-fold nih.gov
Compound 20 (1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol)NET4SERT: 86-fold ebi.ac.uk
IndalpineSERT0.37 (EC50)Not specified mdpi.com
NoribogaineSERT280DAT: >10-fold biorxiv.org

Cannabinoid Receptor Allosteric Modulation (e.g., CB1 Receptor)

Indole-2-carboxamides have emerged as a significant class of compounds acting as allosteric modulators of the cannabinoid receptor 1 (CB1R). These compounds can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the activity of orthosteric agonists. Org27569 is recognized as a prototypical CB1R allosteric modulator, functioning as a NAM unc.eduacs.orgnih.gov. Structure-activity relationship (SAR) studies have identified key structural features for this activity, including the indole ring and specific substitutions. For instance, compound 11j, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified as a robust CB1 allosteric modulator acs.org. Other potent modulators include compound 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide) with a KB of 259.3 nM and a cooperativity factor (α) of 24.5, and compound 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide) with a KB of 89.1 nM acs.org. Compound 2, a 3-pentyl-1H-indole-2-carboxamide derivative, acts as an allosteric enhancer of [3H]-CP-55,940 binding nih.gov.

Table 4: Cannabinoid Receptor CB1 Allosteric Modulation of Indole Derivatives

CompoundReceptorModulator TypeKB (nM)α (Cooperativity Factor)Reference
Org27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide)CB1RNAMNot specifiedNot specified unc.eduacs.org
Compound 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide)CB1RPAM259.324.5 acs.org
Compound 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide)CB1RPAM89.1Not specified acs.org
Compound 2 (3-pentyl-1H-indole-2-carboxamide)CB1RPAMNot specifiedNot specified nih.gov

Interaction with Serotonin Receptors

Indole derivatives have been extensively studied for their interactions with various serotonin (5-HT) receptor subtypes, which are crucial targets for treating mood disorders, anxiety, and other CNS conditions. A series of indolealkylamine derivatives were assessed for their affinities at 5-HT1A, 5-HT2A, and 5-HT2B receptors. The findings indicated that most derivatives exhibited their highest potency at the 5-HT2A receptor nih.gov. Specifically, 4-hydroxylated derivatives showed 25-380-fold selectivity for the 5-HT2A site over the 5-HT1A site, while 5-substituted derivatives displayed similar potency at both 5-HT1A and 5-HT2A sites nih.gov.

Marine-derived indole alkaloids and synthetic indole derivatives have also demonstrated significant interactions with serotonin receptors. Compounds 2a, 2c, 2d, and 2e, which are N,N-dimethyl-2-(1H-indol-3-yl)ethanamine derivatives with varying halogen substitutions, showed nanomolar affinities for 5-HT1A and 5-HT7 receptors mdpi.comresearchgate.net. Compound 5-chloro-N,N-dimethyltryptamine exhibited strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors, while 5-bromo-N,N-dimethyltryptamine displayed strong affinity for 5-HT1A, 5-HT2B, 5-HT6, and 5-HT7 receptors mdpi.com. Furthermore, a series of indolealkylpiperazine derivatives were identified as selective 5-HT1AR agonists, with compound 13m showing potent agonistic activity with an EC50 value of 1.01 nM mdpi.com. Three indole derivatives, D2AAK5, D2AAK6, and D2AAK7, were found to possess affinity for serotonin 5-HT1A and 5-HT2A receptors nih.gov.

Antiprotozoal Activity (e.g., Anti-Trypanosoma cruzi)

Neglected tropical diseases, such as Chagas disease caused by the protozoan parasite Trypanosoma cruzi, represent a significant global health burden, with limited treatment options available nih.gov. Research into novel antiparasitic agents has identified indole derivatives as promising candidates. Studies have focused on the optimization of substituted indoles, including indole-2-carboxamides, for their activity against T. cruzi nih.govacs.orgnih.govdndi.org. Phenotypic screening has identified initial hits with moderate in vitro potency and good selectivity against the intracellular amastigote forms of T. cruzi. A good hit in this context is typically defined by a pEC50 greater than 5.5, ideally above 6.0, combined with at least a 10-fold selectivity over host cells nih.govacs.org. While early lead compounds showed potential, challenges related to plasma exposure and metabolic stability were encountered during optimization nih.govnih.gov.

Beyond T. cruzi, the 2-aminoindole scaffold has also demonstrated potential in combating other protozoal infections. For instance, aminoindole derivatives have been identified as novel scaffolds with potent activity against Plasmodium falciparum, the causative agent of malaria, exhibiting sub-micromolar IC50 values and favorable selectivity indices dovepress.comnih.gov. These findings underscore the broad antiprotozoal potential of the 2-aminoindole structural motif.

Table 1: Antiprotozoal Activity of Indole Derivatives

Compound/ClassTarget OrganismActivity MetricValueReference
Indole-2-carboxamide derivativesTrypanosoma cruzipEC50> 5.5 (good hit) nih.govacs.org
Indole-2-carboxamide derivativesTrypanosoma cruziSelectivity> 10-fold nih.govacs.org
Compound 24 (Indole-2-carboxamide derivative)Trypanosoma cruzipEC506.5 acs.org
Aminoindole derivatives (e.g., Genz-644442)Plasmodium falciparumIC500.2 - 0.285 μM dovepress.comnih.gov
Aminoindole derivatives (e.g., Genz-644442)Plasmodium falciparumSelectivity~800-fold higher than cytotoxicity nih.gov
2-aminoindole compoundsMalariaEfficacyCurative in rodent model google.com

Other Reported Biological Activities

The diverse biological activities of indole derivatives extend to antiviral, antidiabetic, antioxidant, and anticonvulsant properties, highlighting the versatility of the 1H-indol-2-amine scaffold in medicinal chemistry.

Antiviral Activity

Significant research has explored the antiviral potential of 2-aminoindole derivatives. A series of these compounds were synthesized and evaluated against influenza A virus. Notably, 2-aminoindole 3h demonstrated substantial antiviral activity with an EC50 of 8.37 ± 0.65 μM and low cytotoxicity (CC50 = 669.26 ± 11.42 μM) nih.govresearchgate.net. This compound was found to inhibit viral replication by targeting the RNA-dependent RNA polymerase and also by modulating host cell responses, such as reducing cytokine storms and apoptosis nih.gov.

Indole derivatives have also shown promise against other viruses. Certain indole-based compounds have been investigated for activity against Hepatitis C Virus (HCV), with one tetrahydroindole derivative exhibiting EC50 values of 12.4 μM and 8.7 μM against HCV genotypes 1b and 2a, respectively, alongside low cytotoxicity nih.gov. Furthermore, indole derivatives have been explored for their efficacy against coronaviruses, including SARS-CoV-2. One specific indole derivative, a 5-methoxyindole-3-carboxylic acid aminoalkyl ester, completely inhibited SARS-CoV-2 replication in vitro at 52.0 μM, with an IC50 of 1.84 μM and a selectivity index (SI) of 78.6 actanaturae.ru. Other indole-2-carboxylate (B1230498) derivatives have also displayed broad-spectrum antiviral activities, with some showing potent inhibition against viruses like Coxsackie B4 virus researchgate.net.

Table 2: Antiviral Activity of Indole Derivatives

Compound/ClassTarget VirusActivity MetricValueReference
2-aminoindole 3hInfluenza AEC508.37 ± 0.65 μM nih.govresearchgate.net
2-aminoindole 3hInfluenza ACC50669.26 ± 11.42 μM nih.govresearchgate.net
Tetrahydroindole derivative (2)HCV gt 1bEC5012.4 μM nih.gov
Tetrahydroindole derivative (2)HCV gt 2aEC508.7 μM nih.gov
Tetrahydroindole derivative (2)HCVCC50109.9 μM nih.gov
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2Concentration52.0 μM (complete inhibition) actanaturae.ru
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2IC501.84 μM actanaturae.ru
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-2SI78.6 actanaturae.ru
Methyl 6-amino-4-isobutoxy-1H indole-2-carboxylate (1)Influenza AIC507.53 μmol/L researchgate.net
Methyl 6-amino-4-isobutoxy-1H indole-2-carboxylate (1)CoxB3 virusSI17.1 researchgate.net
Compounds (4) and (5)Coxsackie B4 virusIC500.4 - 2.1 μg/mL researchgate.net

Antidiabetic Activity

The indole scaffold has also been explored for its potential in managing diabetes mellitus. Certain indole derivatives have shown promise by inhibiting adipocyte differentiation and improving insulin (B600854) sensitivity . Patent applications describe 3-substituted 2-amino-indole derivatives as potentially useful in the treatment or prevention of diabetes google.comwipo.int. Research has identified indole derivatives that act as inhibitors of key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, and others that function as inhibitors of sodium-glucose cotransporter 2 (hSGLT2) or Fructose-1,6-bisphosphatase (FBPase) sci-hub.seresearchgate.netnih.gov. For example, a 7-nitro-1H-indole-2-carboxylic acid derivative (compound 3.9) demonstrated potent inhibition of FBPase with an IC50 of 0.99 μM researchgate.net.

Table 3: Antidiabetic Activity of Indole Derivatives

Compound/ClassTarget/MechanismActivity MetricValueReference
Indole derivativesAdipocyte differentiationInhibitionDemonstrated
Indole derivativesInsulin sensitivityImprovementDemonstrated
Compound 14 (Indole-N-glucoside)Human sodium-glucose cotransporter 2 (hSGLT2)Oral dose3 mg/kg (reduced glucose) sci-hub.se
2PI derivatives (e.g., 17a)Aldose reductase (AR) inhibitionIC5011.0 ± 6.0% (activity) sci-hub.se
7-nitro-1H-indole-2-carboxylic acid derivative (Compound 3.9)Fructose-1,6-bisphosphatase (FBPase) inhibitionIC500.99 μM researchgate.net

Antioxidant Activity

Indole derivatives have demonstrated significant antioxidant potential, acting as scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Various studies have evaluated the antioxidant capacity of these compounds using assays such as DPPH, FRAP (ferric reducing antioxidant power), and by measuring their ability to scavenge peroxyl radicals (ROO•), hypochlorous acid (HOCl), and peroxynitrite anion (ONOO⁻) rjpn.orgbohrium.comnih.govtandfonline.comfigshare.com. For instance, di(1H-indol-3-yl)sulfane derivatives exhibited antioxidant activity in FRAP, DPPH, and ABTS assays rjpn.org. Tryptophan and tryptamine (B22526) derivatives, particularly prenylated compounds, showed notable activity, with Tryptophan (8) and N-prenyl tryptophan (13) exhibiting potent scavenging of peroxyl radicals and hypochlorous acid nih.gov. Certain 2-(chloromethyl)-5-(3,5-disubstituted-1H-indol-2-yl)-1,3,4-oxadiazole derivatives (e.g., 3a, 3b, 3c) displayed outstanding antioxidant activity, with inhibition rates of 66.52%, 68.25%, and 65.95% at 10 μg/ml, respectively researchgate.net.

Table 4: Antioxidant Activity of Indole Derivatives

Compound/ClassAssay TypeActivity MetricValueReference
Di(1H-indol-3-yl)sulfane (98)FRAP, DPPH, ABTSAntioxidant activityDemonstrated rjpn.org
Tryptophan (8)HOCl scavengingIC503.50 ± 0.4 μM nih.gov
Tryptamine (9)HOCl scavengingIC506.00 ± 0.60 μM nih.gov
N-prenyl tryptophan (13)Peroxyl radical scavengingActivity higher than TroloxDemonstrated nih.gov
N-prenyl tryptophan (13)HOCl scavengingIC504.13 ± 0.17 μM nih.gov
C-2 prenylated derivative (14)HOCl scavengingIC504.56 ± 0.48 μM nih.gov
N-alkylated tryptophan (18)Peroxynitrite anion (ONOO⁻) scavengingIC5014.0 ± 6.8 μM nih.gov
2-(Chloromethyl)-5-(3,5-disubstituted-1H-indol-2-yl)-1,3,4-oxadiazole (3a, 3b, 3c)Antioxidant activityInhibition rate (at 10 μg/ml)66.52%, 68.25%, 65.95% researchgate.net
Indole-2- and 3-carboxamide derivativesRadical scavengingActivityDemonstrated tandfonline.com

Anticonvulsant Activity

The anticonvulsant properties of indole derivatives have also been a subject of investigation. Studies have synthesized and evaluated various indole-containing compounds, including indole C-3 substituted triazine derivatives, for their efficacy in seizure models. For example, one derivative (6b) showed significant activity in the maximal electroshock (MES) test, exhibiting a minimal duration of limb extension of 5.40 ± 0.61 seconds and a median effective dose (ED50) of 7 mg/kg. Another compound (7b) was effective in the pentylenetetrazole (PTZ) screen at a median dose of 35 mg/kg nih.gov. Other research has explored the anticonvulsant potential of heterocyclic derivatives incorporating the indole moiety, such as those derived from acetyl-N-(substituted phenyl)hydrazine carbothioamides srce.hrresearchgate.net. The indole scaffold is generally recognized for its utility in designing anticonvulsant agents nih.govinnovareacademics.in.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Elucidation of Key Structural Features for Biological Potency

Systematic modifications of the 1H-indol-2-amine core have been instrumental in identifying critical structural elements that dictate biological potency across various targets. The indole (B1671886) ring itself is often essential for maintaining high binding affinity to biological targets, as seen in studies of CB1 receptor allosteric modulators, where the indole ring's presence is preferred for interaction with the allosteric site nih.gov.

Specific positions on the indole ring and attached substituents play pivotal roles. For instance, in the development of 2-amino-5-hydroxyindole derivatives as 5-lipoxygenase (5-LO) inhibitors, the introduction of an aryl/arylethylamino group or 4-arylpiperazin-1-yl residues into position 2 of the indole core was found to be essential for biological activity acs.org. Similarly, for anticancer activity, electron-withdrawing groups, such as fluorine, when incorporated into the indole moiety, have demonstrated an enhancement in potency, particularly in ER-α-positive breast cancer cells ajgreenchem.com.

Modifications at the C3 position of the indole ring in 1H-indole-2-carboxamides have also shown significant impact on allosteric modulation of the CB1 receptor, with C3 alkyl substituents profoundly influencing the ligand's allosteric properties nih.gov. Furthermore, studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM kinase inhibitors suggest that more bulky and/or hydrophobic R groups, in addition to electrostatic contributions, are favorable for enhanced PIM-1 inhibition jyoungpharm.org. The amino group at the 2-position is also a critical feature, with its specific interactions, such as amidine groups forming salt bridges with residues like Asp184, anchoring compounds within binding pockets and contributing to inhibitory activity, as observed in Spindlin1 inhibitors mdpi.com.

Impact of Substituent Effects on Efficacy, Selectivity, and Pharmacokinetic Parameters

The strategic placement and nature of substituents on the this compound scaffold significantly modulate a compound's efficacy, selectivity, and pharmacokinetic (PK) properties.

Efficacy and Selectivity: In CB1 receptor modulation, substituents at the 4-position of an attached phenyl ring, such as a diethylamino group, and chloro or fluoro groups at the C5 position of the indole ring, along with short alkyl groups at the C3 position, have been shown to enhance potency nih.gov. Conversely, electron-donating groups like methyl or cyclopropyl (B3062369) at the 5' position of the indole core were favored for anti-Trypanosoma cruzi activity, while electron-withdrawing groups like halogens or trifluoromethyl were inactive acs.org. For monoamine reuptake inhibitors, specific substitutions on both the 3-phenyl group and the indole moiety were explored to improve potency and selectivity for the norepinephrine (B1679862) transporter over the serotonin (B10506) transporter ebi.ac.uk. For instance, compound 20 from this series inhibited the norepinephrine transporter with an IC50 of 4 nM and exhibited 86-fold selectivity over the serotonin transporter ebi.ac.uk.

Pharmacokinetic Parameters: Modifications can also influence metabolic stability and solubility. For example, chloro, fluoro, or cyano substitutions on the 4- and 6-positions of the indole ring, along with methyl substitution on an attached cyclohexyl ring, significantly improved the metabolic stability of certain anti-tubercular agents researchgate.net. While a positive correlation between lipophilicity and anti-tubercular potency was observed, this also presented challenges in achieving sufficient aqueous solubility researchgate.net. In other cases, trifluoromethyl substitution in a sulfonamide moiety led to lower potency but increased solubility and favorable metabolic profiles acs.org.

The nature of the linker between the indole core and other functional groups is also critical. For CB1 activity, a flexible alkyl linker was found to be important, with variations in linker length or type significantly affecting potency nih.gov. The 2-aminoindole core, when functionalized with a propyloxy linker and a positively charged pyrrolidine (B122466) moiety, contributed to Spindlin1 inhibitory activity, with selectivity observed over related targets like G9a and GLP mdpi.com.

Conformational Analysis and its Correlation with Receptor Binding and Biological Response

Conformational flexibility and the resulting three-dimensional arrangement of atoms are critical determinants of how a molecule interacts with its biological target. Conformational analyses of indole derivatives have provided valuable insights into optimizing receptor binding and biological response.

For dopaminergic receptor agonists, the conformation of the amino group is crucial. Studies on 2-aminoindans revealed that while an axial position of the ammonium (B1175870) nitrogen was less favorable for dopamine (B1211576) receptor agonism, an equatorial position, placing the nitrogen atom closer to the aromatic ring plane, was preferred nih.gov. This suggests that the spatial orientation of key functional groups, dictated by conformational preferences, directly correlates with receptor binding affinity and subsequent biological activity.

In the context of Spindlin1 inhibitors, molecular dynamics simulations have highlighted the importance of the amidine group's ability to form stable salt bridges with Asp184, anchoring the molecule in the binding pocket mdpi.com. Fluctuations in other parts of the molecule, such as the pyrrolidine moiety, can affect cation-pi interactions, further influencing binding stability mdpi.com. Similarly, for mPGES-1 inhibitors, pharmacophore models identified key features including hydrophobic regions, aromatic rings, and negatively ionizable groups, which represent the essential spatial and electronic characteristics required for potent inhibition nih.gov. These models are derived from the analysis of the 3D structures of active compounds, correlating specific spatial arrangements of functional groups with biological activity.

Rational Design Strategies for Lead Optimization and Analogue Development

The process of lead optimization for this compound derivatives involves a multifaceted approach, integrating SAR data with computational methods to enhance potency, selectivity, and pharmacokinetic properties.

SAR-Driven Optimization: Systematic SAR studies guide the synthesis of analogues with improved characteristics. For instance, the identification of initial hits in the development of CB1 receptor modulators provided a basis for further structural optimization nih.gov. Similarly, in the pursuit of anti-Trypanosoma cruzi agents, medicinal chemistry strategies were employed to improve metabolic stability and solubility, although achieving simultaneous improvements in both exposure and potency proved challenging acs.org.

Scaffold Hopping and Analogue Design: Strategies such as scaffold hopping, where a core chemical structure is replaced with a different one while retaining key pharmacophoric features, can lead to novel compounds with improved properties. For example, replacing a pyridine (B92270) ring with an indole moiety in adenosine (B11128) A3 receptor antagonists was explored to enhance affinity acs.org. The design of novel 2-aminoindole derivatives for antiviral activity involved synthesizing compounds via specific catalytic reactions and evaluating their efficacy, with compound 3h showing significant antiviral activity and low cytotoxicity nih.gov.

Pharmacophore-Oriented Design: Pharmacophore models, derived from the spatial arrangement of essential functional groups of active molecules, serve as blueprints for designing new compounds. For antiamyloidogenic agents targeting Alzheimer's disease, a pharmacophore model comprising hydrogen bond acceptors, hydrophobic regions, and aromatic rings was generated from indole derivatives, aiding in the identification of potent inhibitors mdpi.com. These models, coupled with molecular docking and other computational tools, allow for the prediction of binding modes and the design of novel analogues with enhanced activity and desirable drug-like properties mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to correlate chemical structure with biological activity, enabling the prediction of the activity of novel, unsynthesized compounds.

2D and 3D QSAR Models: Various QSAR approaches have been applied to indole derivatives. For 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM1 and PIM2 inhibitors, genetic function algorithm (GFA) coupled with multiple linear regression (MLR) and artificial neural network (ANN) models were developed, yielding high correlation coefficients (e.g., R²train = 0.8861, Q² = 0.7864 for GFA-MLR) for predicting inhibitory activity nih.gov. Three-dimensional QSAR (3D-QSAR) studies, using methods like Partial Least Squares Regression (PLSR) and Genetic Algorithm (GA), have also been employed to derive models with strong predictive capabilities (e.g., q² = 0.7523, pred_r² = 0.8714) for similar compound series jyoungpharm.org. These models often identify key descriptors related to steric, electrostatic, and hydrophobic properties that influence biological activity nih.gov.

Predictive Power and Application: QSAR models, such as those based on CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), have been used to predict the anti-cancer activity of indole derivatives, incorporating electrostatic, steric, hydrophobic, and acceptor fields nih.gov. For anti-influenza A virus agents, 2D-QSAR and 3D-QSAR models demonstrated reliable predictive capabilities, with CoMSIA models achieving high predictive values (e.g., q² = 0.767) tandfonline.com. These models not only help in understanding the SAR but also guide the design of new molecules with enhanced activity by predicting their potential efficacy based on their structural features nih.govnih.gov. For CB1 receptor modulators, QSAR analysis identified prominent descriptors like maxdO and RDF55v contributing to activity, aiding in the understanding of structure-activity relationships within 1H-indole-2-carboxamide derivatives orientjchem.org.

Compound List:

this compound

1H-indol-2-carboxamide derivatives

2-aminoindole derivatives

5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives

2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives

N,N'-diphenyl urea (B33335) derivatives

1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series

2-amino-5-hydroxyindole derivatives

2-aminoindans

2-(aminomethyl)indans

2-arylidenebenzocycloalkanones

3-substituted nitriles

3-(2-phenylhydrazono)isatins and 1H-indole-3-carbaldehyde derivatives

5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569; 1)

5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j)

N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamine (33)

this compound, N,N,beta,5-tetramethyl-

Compound 16, 4 (from nih.gov)

Compound 1s, 1t (from mdpi.com)

Compound 4, 5, 6, 7, 8, 9 (from nih.gov)

Compound 19, 20, 23, 24, 25, 26 (from mdpi.com)

Compound 37, 40, 45, 46-48, 49, 52, 53 (from acs.org)

Compound 16, 21 (from tandfonline.com)

Compound 3h (from nih.gov)

Compound 20 (from ebi.ac.uk)

Methyl 2-amino-3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77)

Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78)

(2-fluoro-6-methoxyphenyl)(1-(2-phenylethynyl)-1H-indol-2-yl)methanol (161)

Theoretical and Computational Chemistry Applied to 1h Indol 2 Amine Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and chemical reactivity of molecules. It is based on the principle that the ground-state energy of a system is uniquely determined by its electron density scispace.com. For 1H-indol-2-amine, DFT calculations would typically be employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electron density distribution, and atomic charges. These parameters are critical for understanding the molecule's potential to participate in chemical reactions, charge transfer processes, and intermolecular interactions chemrj.orgrsc.org.

DFT can predict the molecule's reactivity sites, such as electrophilic or nucleophilic centers, by analyzing the electron density and frontier molecular orbitals. For an indole (B1671886) system like this compound, the aromatic indole ring is susceptible to electrophilic aromatic substitution, typically at the C3 position, while the amine group at C2 can act as a nucleophile or a site for protonation vulcanchem.com. DFT calculations can quantify these tendencies, providing insights into reaction mechanisms and potential functionalization pathways. While specific DFT studies on this compound itself were not found in the provided literature, similar studies on indole derivatives have successfully correlated calculated electronic properties with observed reactivity and biological activity iucr.orgresearchgate.net.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to identify potential drug candidates by simulating their binding to specific biological targets uns.ac.idbioinformation.net. For indole derivatives, molecular docking has been employed to explore their interactions with various enzymes and receptors, such as cyclooxygenase (COX) enzymes, kinases, and other therapeutic targets bioinformation.netdergipark.org.trresearchgate.netsci-hub.rutandfonline.com.

When applied to this compound or its derivatives, molecular docking would involve placing the molecule into the binding site of a target protein and calculating a binding score that estimates the strength of the interaction. The analysis would focus on identifying key interactions, such as hydrogen bonds formed by the amine group or the indole nitrogen, pi-pi stacking interactions involving the aromatic indole ring, and hydrophobic interactions with amino acid residues in the binding pocket sci-hub.rutandfonline.com. Such simulations can reveal how the specific structural features of this compound contribute to its affinity and selectivity for a particular biological target, guiding the design of more potent and specific analogs. For instance, studies on related indole compounds have shown that the indole scaffold can engage in significant interactions within protein active sites, influencing their biological activity bioinformation.netresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions

Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular behavior, allowing researchers to study the conformational flexibility, stability, and interactions of molecules with their surrounding environment, such as water molecules nih.gov. For this compound, MD simulations would be valuable for understanding:

Conformational Landscape: The indole ring system is relatively rigid, but the amine substituent can adopt various conformations. MD can map out the low-energy conformers of this compound and the barriers for interconversion .

Solvent Interactions: The simulations can reveal how solvent molecules (e.g., water) interact with this compound, particularly around the polar amine group and the aromatic indole system, influencing its solubility and solvation shell nih.gov. The protonation state of the amine group under different pH conditions can also be investigated, affecting its solubility and interactions solubilityofthings.com.

Stability: MD simulations can assess the stability of the molecule over time, identifying any potential degradation pathways or structural rearrangements under physiological or simulated environmental conditions.

While specific MD studies on this compound were not detailed in the provided snippets, MD simulations are a standard tool for characterizing small molecules, including indole derivatives, in terms of their dynamic behavior and interactions within biological systems or solution nih.gov.

In Silico Prediction of Biological Activities and Pharmacological Potential

"In silico" prediction methods leverage computational tools and databases to forecast the biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicity profiles of chemical compounds. These methods are crucial in early-stage drug discovery to prioritize compounds for synthesis and experimental testing, thereby saving time and resources nih.govfu-berlin.de.

For this compound and its derivatives, in silico approaches can be used to predict:

Pharmacological Activity: Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and pharmacophore modeling can predict potential activities such as anti-inflammatory, antimicrobial, or anticancer effects, based on structural similarity to known active compounds researchgate.netnih.govisfcppharmaspire.com.

Drug-Likeness: Properties like Lipinski's rule of five (molecular weight, lipophilicity, hydrogen bond donors/acceptors) and polar surface area are assessed to predict oral bioavailability and membrane permeability dergipark.org.trisfcppharmaspire.com.

ADMET Properties: Tools can predict absorption characteristics (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP enzyme interactions), and toxicity (e.g., mutagenicity, cardiotoxicity) dergipark.org.trnih.govfu-berlin.de.

Studies involving indole hybrids and other indole derivatives have demonstrated the utility of these in silico methods in identifying promising lead compounds with favorable biological and pharmacokinetic profiles researchgate.netnih.govisfcppharmaspire.com.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics combines chemistry and computer science to manage, analyze, and interpret chemical information. Data mining and the development of Quantitative Structure-Property Relationships (QSAR) and Quantitative Structure-Activity Relationships (QSPR) are key applications within cheminformatics fu-berlin.deacs.org. These approaches aim to establish correlations between a molecule's structure and its properties or biological activities.

For this compound, cheminformatics techniques would involve:

Descriptor Generation: Extracting structural and physicochemical descriptors (e.g., molecular weight, logP, topological indices, electronic properties) from the molecule's structure.

Model Building: Using statistical methods or machine learning algorithms (e.g., regression, support vector machines, neural networks) to build models that predict specific properties (e.g., solubility, binding affinity, reactivity) based on these descriptors acs.orgresearchgate.net.

Data Mining: Analyzing large chemical databases to identify trends, patterns, and novel relationships between structural features and observed properties among indole-containing compounds researchgate.netacs.org.

These structure-property relationships are vital for rational drug design and optimization, allowing researchers to systematically modify molecular structures to enhance desired properties and minimize undesirable ones researchgate.net. For example, QSPR models have been developed for indole derivatives to predict properties like biliary excretion researchgate.net.

Analytical Methodologies for the Characterization and Research of 1h Indol 2 Amine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups present in 1H-indol-2-amine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is a cornerstone for structural elucidation, offering detailed information about the atomic connectivity and environment within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is used to identify the different types of hydrogen atoms in the molecule and their neighboring environments. For indole (B1671886) derivatives, characteristic signals include those for the indole NH proton, which typically appears as a singlet, often in the downfield region (e.g., around δ 9.50-12.1 ppm, depending on substitution and solvent) ajgreenchem.comajchem-b.comekb.egrsc.orgbioline.org.br. Aromatic protons of the indole ring and any attached aromatic substituents resonate in the aromatic region, typically between δ 6.8 and 8.5 ppm ajgreenchem.comajchem-b.com. Protons on carbons directly attached to the nitrogen atom (e.g., in an amine or imine linkage) can also be observed in characteristic regions ajgreenchem.comajchem-b.com. The presence of specific functional groups, such as methyl or methoxy (B1213986) groups, will also yield distinct singlet signals at their expected chemical shifts ajgreenchem.comrsc.org. The addition of D₂O can confirm the presence of exchangeable NH protons, as their signals typically disappear libretexts.org.

¹³C NMR Spectroscopy: Carbon NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. It helps in identifying the number of unique carbon environments and their types (e.g., aromatic, aliphatic, carbonyl, imine carbons). For instance, the C2 carbon of the indole ring, often bearing the amine group, and other carbons of the indole core and substituents, are identifiable through their characteristic chemical shifts ajchem-b.comrsc.orgmdpi.com.

Table 6.1.1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Proton TypeTypical Chemical Shift (δ, ppm)NotesReferences
Indole NH9.50 – 12.1Singlet; position sensitive to substitution and solvent; disappears with D₂O ajgreenchem.comajchem-b.comrsc.orgbioline.org.br
Aromatic Protons6.8 – 8.5Multiplets; pattern depends on substitution ajgreenchem.comajchem-b.com
C2-Amine/Imine CH~8.3 – 9.9If present in imine linkage ajgreenchem.comajchem-b.com
Alkyl/Methoxy Protons~2.0 – 4.0Singlets for methyl or methoxy groups ajgreenchem.comrsc.org
C3-H (if unsubstituted)~6.2Singlet

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and providing information about the fragmentation patterns of compounds, aiding in structural confirmation and identification.

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) MS are used to obtain the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or M⁺). High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental composition rsc.orgmdpi.com. For example, HRMS can confirm the molecular formula of a derivative by matching the experimental mass with the calculated mass rsc.orgmdpi.com.

Fragmentation Patterns: The fragmentation of this compound derivatives under MS conditions can reveal structural features. Common fragmentation pathways for amines include α-cleavage, where a bond adjacent to the nitrogen atom breaks, leading to characteristic fragment ions libretexts.org. Indole ring systems can also undergo characteristic cleavages ajgreenchem.comnih.govacs.org. For protonated amine species, losses of HCl or other small molecules can also be observed nih.gov. Analyzing these fragmentation patterns helps in confirming the proposed structure and identifying impurities or related compounds nih.govacs.orgnih.gov.

Table 6.1.2: Representative Mass Spectrometry Data for Indole Derivatives

Compound Class / Example DerivativeMolecular Ion ([M+H]⁺ or similar) (m/z)Key Fragments (m/z)TechniqueReferences
5-chloro-1H-indol-2-amine hydrochloride202.99167.02 ([M–Cl]⁺)ESI-MS
Indole-2-carbaldehyde Schiff Base (MUB-03)Not specified-LCMS ajchem-b.com
1-methyl-N-tosyl-N-(4-(trifluoromethoxy)phenyl)-1H-indol-2-amine461.1146-HRMS (ESI) rsc.org
Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate315.0907-ESI-HRMS rsc.org
Pyridazino-indole derivative (Compound 1)200169, 143, 116ESI/MS/MS nih.gov
General amine fragmentation (α-cleavage)Varies30 (CH₂NH₂⁺)EIMS libretexts.org

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify functional groups based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound derivatives will typically show absorptions corresponding to key functional groups. The N-H stretching vibration is expected in the region of 3200-3500 cm⁻¹ for primary and secondary amines ajgreenchem.comorgchemboulder.comlibretexts.org. For protonated amines (hydrochlorides), a broad N-H⁺ stretch might be observed around 3250 cm⁻¹ . The C=N stretching vibration, characteristic of imine linkages often formed in Schiff bases, appears around 1600-1690 cm⁻¹ ajgreenchem.comajchem-b.comekb.egjocpr.comresearchgate.net. Aromatic C=C stretching vibrations are typically found in the 1450-1650 cm⁻¹ range ajgreenchem.comekb.eg. N-H bending vibrations for primary amines are observed between 1650-1580 cm⁻¹, while C-N stretching vibrations appear in the 1200-1350 cm⁻¹ range for aromatic amines orgchemboulder.comlibretexts.org. The presence of other substituents like halogens or carbonyl groups will also lead to characteristic absorption bands ajgreenchem.comekb.eg.

Raman Spectroscopy: While less commonly detailed in the provided snippets for this specific compound class, Raman spectroscopy provides complementary vibrational information and can be useful for analyzing compounds that are poor IR absorbers or for studying specific molecular vibrations.

Table 6.1.3: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)NotesReferences
N-H (Amine/Indole)Stretching3200 – 3500Primary amines show two bands, secondary one ajgreenchem.comorgchemboulder.comlibretexts.org
N-H⁺ (Protonated Amine)Stretching~3250Broad band
C=N (Imine)Stretching1600 – 1690Characteristic of Schiff bases ajgreenchem.comajchem-b.comekb.egjocpr.comresearchgate.net
C=C (Aromatic/Indole)Stretching1450 – 1650 ajgreenchem.comekb.eg
N-H (Primary Amine)Bending (Scissoring)1580 – 1650 orgchemboulder.comlibretexts.org
C-N (Aromatic Amine)Stretching1200 – 1350 orgchemboulder.comlibretexts.org
C-N (Aliphatic Amine)Stretching1000 – 1250 orgchemboulder.comlibretexts.org
C-H (Aromatic)Stretching~3000-3100 ajchem-b.comresearchgate.net
C-H (Aliphatic)Stretching~2890-2980 ajgreenchem.comekb.eg

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating mixtures, monitoring reaction progress, and determining the purity of synthesized compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of chemical reactions, identifying the presence of starting materials, intermediates, and products, and assessing the optimal solvent system for column chromatography.

Methodology: Reactions are typically monitored by spotting small aliquots of the reaction mixture onto a silica (B1680970) gel TLC plate. After development with an appropriate solvent system (e.g., mixtures of ethyl acetate (B1210297)/hexane, dichloromethane/methanol), the spots are visualized, often under UV light or by using staining reagents. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in distinguishing different components ajgreenchem.comgoogle.com.

Application: TLC is frequently used to determine when a reaction has reached completion, to check for the formation of by-products, and to optimize reaction conditions google.comacs.org. Rf values for various indole derivatives are reported, typically on silica gel plates using solvent systems like ethyl acetate/hexane or dichloromethane/methanol ajgreenchem.comajchem-b.comgoogle.com.

Table 6.2.1: Representative TLC Rf Values for Indole Derivatives

Compound Class / Example DerivativeStationary PhaseMobile Phase (Solvent System)Rf ValueReferences
((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-amine derivativesSilica GF 254Varies (e.g., EtOAc/Hexane)0.64-0.92 ajgreenchem.com
Schiff Base of 1H-indole-2-carbaldehyde (MUB-02)Silica gelNot specified0.70 ajchem-b.com
3-substituted amino-1H-indole-2-carboxylic acid derivativeSilicagelDichloromethane/Methanol (7:3)Varies google.com
Ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate hydrolysisTLC30% Ethyl acetate in hexaneNot specified acs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a powerful quantitative technique used to assess the purity of compounds, separate complex mixtures, and quantify specific analytes.

Purity Assessment: HPLC, particularly Reverse-Phase HPLC (RP-HPLC) using C18 columns, is widely employed to determine the purity of synthesized this compound derivatives. Compounds are separated based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water/acetonitrile or water/methanol, often with additives like trifluoroacetic acid (TFA) or formic acid) rsc.orgnih.govacs.orgptfarm.plmdpi.com. Detection is typically performed using UV-Vis detectors at specific wavelengths (e.g., 254 nm or 280 nm) mdpi.comnih.gov. Purity is often reported as a percentage of the total peak area, with values commonly exceeding 95% for well-characterized compounds rsc.orgnih.gov.

Quantification: HPLC can also be used for quantitative analysis by employing calibration curves generated from standards of known concentration. This allows for the precise determination of the amount of analyte in a sample mdpi.com.

Reaction Monitoring and Optimization: HPLC can also be used for more precise reaction monitoring than TLC, providing quantitative data on the consumption of starting materials and the formation of products over time. It is also used to assess the stereochemical purity of chiral derivatives ptfarm.pl.

Emerging Research Avenues and Future Prospects for 1h Indol 2 Amine in Chemical and Biomedical Sciences

Development of Novel Therapeutic Agents and Drug Candidates

The 1H-indol-2-amine core and its derivatives, particularly indole-2-carboxamides, have been extensively investigated for their therapeutic potential across various diseases. pcbiochemres.comnrfhh.com The structural versatility of the indole (B1671886) ring allows for modifications that can modulate the pharmacological activity of the resulting compounds. pcbiochemres.comnrfhh.com

One notable area of research is in the development of antiparasitic agents. A series of substituted 1H-indole-2-carboxamides were identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov Initial studies identified hit compounds with moderate in vitro potency and good selectivity. acs.orgnih.gov Medicinal chemistry efforts focused on optimizing these leads to improve metabolic stability and solubility. dndi.org While some derivatives showed antiparasitic activity in in vivo models, the program was ultimately halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. acs.orgdndi.org

In the realm of oncology, indole derivatives have shown promise as antiproliferative agents. mdpi.commdpi.com For instance, a series of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides demonstrated significant antiproliferative activity against various human cancer cell lines, including pancreatic, breast, colon, and lung cancer. mdpi.com The mechanism of action for some of these compounds involves the induction of apoptosis through the activation of caspases, such as caspase-3. nih.gov The indole scaffold is a key component of several natural and synthetic compounds with tubulin polymerization inhibitory activity, a validated target in cancer therapy. nih.gov

Furthermore, indole-2-carboxamides have been explored as modulators of transient receptor potential vanilloid 1 (TRPV1), a validated target for the development of novel analgesics. mdpi.com The structural similarity of the indole-2-carboxamide scaffold to the endogenous TRPV1 agonist anandamide (B1667382) has driven the design of new agonists with potential applications in pain management and neuroprotection. mdpi.com

Research Findings on this compound Derivatives as Therapeutic Agents
Derivative ClassTherapeutic Target/ApplicationKey Research FindingsReference
1H-Indole-2-carboxamidesAnti-Trypanosoma cruzi (Chagas Disease)Identified hits with moderate in vitro potency and good selectivity. Optimization efforts were challenged by unfavorable DMPK properties. acs.orgnih.govdndi.org
N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamidesAntiproliferative (Cancer)Demonstrated potent activity against pancreatic, breast, colon, and lung cancer cell lines. Some compounds induce apoptosis via caspase activation. mdpi.comnih.gov
Indole-2-carboxamidesTRPV1 Agonists (Pain and Neuroprotection)Designed as analogs of capsaicin, showing potential for the development of novel analgesics and neuroprotective agents. mdpi.com

Exploration in Advanced Material Science and Catalysis

The application of this compound and its derivatives extends beyond the biomedical field into advanced material science and catalysis. The indole nucleus can be incorporated into larger molecular frameworks to create novel materials with unique photophysical or electronic properties. While direct applications of this compound in materials are still emerging, its use as a synthetic intermediate is well-established.

In the area of catalysis, palladium-catalyzed reactions are frequently employed for the synthesis of functionalized indoles. rsc.org For example, an efficient one-pot domino synthesis of 1-phenyl-1H-indol-2-amine derivatives has been developed using a Pd-catalyzed Buchwald-Hartwig type coupling reaction. rsc.org Furthermore, novel acidic nanomagnetic catalysts have been utilized for the synthesis of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles, showcasing the role of advanced catalytic systems in the preparation of complex indole-containing molecules. tandfonline.com These synthetic methodologies are crucial for accessing a diverse range of indole derivatives that can be further explored for their material properties.

Further Integration of Green Chemistry and Sustainable Synthesis Technologies

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically relevant molecules, including this compound derivatives. The development of more environmentally benign synthetic routes is a key focus of current research. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalysts that can be easily recovered and reused.

Application of Artificial Intelligence and Machine Learning in Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process. jddtonline.infonih.gov These computational tools can analyze vast datasets to identify potential drug candidates, predict their biological activity and toxicity, and optimize their molecular structures. astrazeneca.comnih.gov For a scaffold like this compound, AI and ML can be applied at various stages of the drug discovery pipeline.

Machine learning models, such as graph neural networks, can be trained on existing data of this compound derivatives to predict the properties of novel, unsynthesized compounds. astrazeneca.com This can help to prioritize which molecules to synthesize and test, thereby saving time and resources. astrazeneca.com AI can also be used to design new this compound derivatives with desired properties by generating novel molecular structures that are predicted to be active against a specific biological target. nih.gov Furthermore, AI algorithms can assist in identifying potential off-target effects and predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, which is a critical step in preclinical development. jddtonline.info

Potential Applications of AI and Machine Learning in this compound Research
Application AreaSpecific AI/ML TechniquePotential ImpactReference
Hit Identification and Lead OptimizationGraph Neural Networks, Deep LearningPredicting biological activity and physicochemical properties of novel derivatives, accelerating the identification of promising drug candidates. astrazeneca.comnih.gov
De Novo Drug DesignGenerative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Designing novel this compound derivatives with optimized properties for specific biological targets. nih.gov
ADMET PredictionQuantitative Structure-Activity Relationship (QSAR) models, Support Vector MachinesEarly prediction of pharmacokinetic and toxicity profiles to reduce late-stage failures in drug development. jddtonline.info

Identification and Validation of Unexplored Biological Targets and Mechanisms of Action

A significant avenue of future research for this compound derivatives lies in the identification and validation of novel biological targets and the elucidation of their mechanisms of action. While some targets have been identified, such as tubulin and TRPV1, the full spectrum of their biological interactions is likely much broader. nih.govmdpi.com

Future research efforts could employ chemoproteomics and other target identification technologies to systematically map the protein interactions of this compound derivatives. This could reveal previously unexplored biological pathways and targets, opening up new therapeutic opportunities for diseases with unmet medical needs. Validating these new targets will be a crucial step in translating these basic research findings into new drug development programs.

Challenges and Opportunities in the Translational Research of this compound Derivatives

The translation of promising preclinical findings into clinical applications is a major challenge in drug development. The experience with the 1H-indole-2-carboxamide series for Chagas disease provides a clear example of the hurdles that can be encountered. dndi.org Despite demonstrating in vitro and in vivo efficacy, the development of these compounds was halted due to poor DMPK properties, including low solubility and high metabolic clearance. acs.orgnih.govdndi.org

These challenges also present opportunities for future research. There is a need to develop more predictive in vitro and in silico models to assess the DMPK properties of this compound derivatives at an earlier stage of the drug discovery process. The application of AI and machine learning, as discussed previously, could play a significant role in this area.

Furthermore, the development of novel drug delivery systems could help to overcome issues of poor solubility and bioavailability. Formulation strategies such as nanoencapsulation or the use of prodrug approaches could enhance the therapeutic potential of these compounds.

Q & A

Q. What synthetic methodologies are effective for preparing 1H-indol-2-amine derivatives?

A one-pot, multi-component reaction using 1H-indole-3-carbaldehyde, 1-(1H-indol-3-yl)ethanone, and guanidine nitrate under ethanol reflux conditions has been successfully employed to synthesize 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine derivatives. This method offers high efficiency and scalability for indole-based amine frameworks .

Q. How is this compound structurally characterized in synthetic studies?

Structural confirmation relies on 1H and 13C NMR spectroscopy , with characteristic shifts observed for the amine proton (δ ~5.2 ppm) and indole carbons (δ ~110–140 ppm). Additional validation can include high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups like NH₂ and C-N stretches .

Q. Which in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?

Broth microdilution assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are standard. Minimum inhibitory concentration (MIC) values are determined after 24-hour incubation, with fungal activity assessed against Aspergillus niger and A. flavus using agar diffusion .

Advanced Research Questions

Q. How can molecular docking optimize the design of this compound derivatives for receptor targeting?

Docking tools like AutoDock Vina with Lamarckian genetic algorithms predict binding affinities. For example, derivatives targeting the androgen receptor (AR) show interactions with residues LEU704 and GLY708, achieving docking scores of -7.0 kcal/mol. Key parameters include grid box dimensions (60 × 60 × 60 Å) and exhaustiveness settings ≥8 .

Q. What strategies resolve contradictions in bioactivity data across studies of this compound analogs?

Discrepancies may arise from variations in bacterial strains, solvent systems, or assay protocols. Systematic validation involves:

  • Replicating experiments under standardized conditions (e.g., Mueller-Hinton broth for MIC assays).
  • Cross-validating results with orthogonal methods (e.g., time-kill kinetics or live/dead staining).
  • Conducting meta-analyses of published data to identify confounding variables .

Q. How do structural modifications at the indole core influence physicochemical and pharmacological properties?

Substitutions at the indole 3-position (e.g., electron-withdrawing groups) alter dipole moments and hydrogen-bonding capacity. For instance, derivatives with 3-carbaldehyde substituents exhibit enhanced antimicrobial activity due to improved membrane penetration. Computational models (e.g., DFT calculations) can predict logP and solubility changes .

Methodological Notes

  • Synthetic Optimization: Vary reaction time (6–24 hours) and temperature (70–100°C) to improve yields .
  • Toxicity Screening: Use in silico tools like ProTox-II to predict LD50 and hepatotoxicity early in development .
  • Crystallography: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) resolves supramolecular interactions, such as N–H⋯O hydrogen bonds in co-crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.